N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole moiety can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents . The tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles . The final coupling step often requires the use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the pyrazole or tetrazole rings .
Scientific Research Applications
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole and tetrazole rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
5-Phenyl-2H-tetrazole: A tetrazole derivative that shares structural similarities with the compound.
Imidazole-containing compounds: These compounds also feature nitrogen-rich heterocycles and exhibit similar chemical reactivity.
Uniqueness
N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds .
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N7O/c1-11-13(9-21(2)18-11)8-16-14(23)10-22-19-15(17-20-22)12-6-4-3-5-7-12/h3-7,9H,8,10H2,1-2H3,(H,16,23) |
InChI Key |
NEJBSTKUDORULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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